molecular formula C6H9K2NO8V B560390 bpV(HOpic) CAS No. 722494-26-0

bpV(HOpic)

Cat. No.: B560390
CAS No.: 722494-26-0
M. Wt: 352.275
InChI Key: DCISRTLOMUPZNO-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium bisperoxo (5-hydroxypyridine-2-carboxyl) oxovanadate involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of 5-hydroxypyridine-2-carboxylic acid. The reaction typically proceeds under acidic conditions to form the desired bisperoxo complex .

Industrial Production Methods

While specific industrial production methods for dipotassium bisperoxo (5-hydroxypyridine-2-carboxyl) oxovanadate are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes controlling reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dipotassium bisperoxo (5-hydroxypyridine-2-carboxyl) oxovanadate primarily undergoes redox reactions due to the presence of vanadium in its structure. It can participate in oxidation-reduction reactions, where it acts as an oxidizing agent .

Common Reagents and Conditions

Common reagents used in reactions with dipotassium bisperoxo (5-hydroxypyridine-2-carboxyl) oxovanadate include hydrogen peroxide and various acids to maintain the required pH levels. The reactions are typically carried out under controlled temperature conditions to ensure stability and reactivity .

Major Products Formed

The major products formed from reactions involving dipotassium bisperoxo (5-hydroxypyridine-2-carboxyl) oxovanadate depend on the specific reactants and conditions used. the compound is known to produce vanadium-containing complexes and various organic oxidation products .

Mechanism of Action

Dipotassium bisperoxo (5-hydroxypyridine-2-carboxyl) oxovanadate exerts its effects primarily through the inhibition of PTEN. By inhibiting PTEN, the compound prevents the dephosphorylation of phosphatidylinositol 3,4,5-triphosphate (PIP3), thereby promoting the activation of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism . Additionally, the compound has been shown to activate the insulin receptor kinase and stimulate lipogenesis in isolated adipocytes .

Comparison with Similar Compounds

Dipotassium bisperoxo (5-hydroxypyridine-2-carboxyl) oxovanadate is unique due to its high selectivity and potency as a PTEN inhibitor. Similar compounds include other bisperoxovanadium complexes, such as:

These compounds share similar mechanisms of action but differ in their specific applications and efficacy profiles.

Properties

CAS No.

722494-26-0

Molecular Formula

C6H9K2NO8V

Molecular Weight

352.275

IUPAC Name

dipotassium;hydrogen peroxide;5-hydroxypyridine-2-carboxylate;vanadium;hydroxide

InChI

InChI=1S/C6H5NO3.2K.2H2O2.H2O.V/c8-4-1-2-5(6(9)10)7-3-4;;;2*1-2;;/h1-3,8H,(H,9,10);;;2*1-2H;1H2;/q;2*+1;;;;/p-2

InChI Key

DCISRTLOMUPZNO-UHFFFAOYSA-L

SMILES

C1=CC(=NC=C1O)C(=O)[O-].[OH-].OO.OO.[K+].[K+].[V]

Appearance

Assay:≥95%A crystalline solid

Synonyms

(5-hydroxy-2-pyridinecarboxylato-κN1,κO2)oxodiperoxy-vanadate(2-), dipotassium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of bpV(HOpic)?

A1: bpV(HOpic) acts as a potent and reversible inhibitor of PTEN. [, , , , , ] This inhibition disrupts PTEN's role as a negative regulator of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, ultimately leading to increased Akt phosphorylation and activation. [, , , , , , , ]

Q2: How does bpV(HOpic) influence follicle activation?

A2: Research indicates that bpV(HOpic), by inhibiting PTEN, promotes the activation of primordial follicles in various species, including humans, bovine, swine, and alpaca. [, , , , ] This activation is linked to increased Akt phosphorylation and downstream signaling events. [, , , ]

Q3: What are the effects of bpV(HOpic) on cell survival and apoptosis?

A3: Studies demonstrate varying effects of bpV(HOpic) on cell survival and apoptosis. While some studies report protective effects against ischemia-reperfusion injury in cardiomyocytes and hepatocytes, [, ] others suggest potential detrimental impacts on the development and survival of growing follicles. [] This difference highlights the context-dependent nature of bpV(HOpic)'s effects on cellular processes.

Q4: What is the role of bpV(HOpic) in studying the Hippo signaling pathway?

A5: bpV(HOpic) has been used in conjunction with tissue fragmentation, a known disruptor of the Hippo pathway, to study follicle activation. [] Findings indicate that bpV(HOpic) acts synergistically with Hippo disruption to accelerate primordial follicle recruitment. []

Q5: Is there any spectroscopic data available for bpV(HOpic)?

A5: The provided research papers do not include detailed spectroscopic data for bpV(HOpic).

Q6: What is known about the material compatibility and stability of bpV(HOpic)?

A6: The provided research primarily focuses on the biological activity of bpV(HOpic). Information regarding its material compatibility and stability under various conditions is limited within these studies.

Q7: What cell lines and animal models have been used to study bpV(HOpic)?

A9: Researchers have employed a variety of cell lines and animal models to investigate the effects of bpV(HOpic). These include: * Cell lines: Rat cardiomyocytes, [] primary rat hepatocytes, [] H9c2 rat myoblasts, [] BV2 microglial cells, [] human gastric cancer cell lines (BGC823 and SGC7901), [] MCF-7 breast cancer cells and MCF-7/dox cells [] * Animal models: Mice, [, , , , , ], rats, [, , , ], sheep, [], alpaca []

Q8: What are the key findings from in vitro studies using bpV(HOpic)?

A8: In vitro studies have revealed that bpV(HOpic) can:

* Enhance the activation and survival of primordial follicles in ovarian tissue cultures. [, , , , ]* Protect cardiomyocytes and hepatocytes from ischemia-reperfusion injury. [, ]* Influence myoblast migration. [, ]* Modulate neuroinflammation in microglial cells. []* Impact cell proliferation, apoptosis, and migration in cancer cell lines. [, , , ]

Q9: What have in vivo studies revealed about the effects of bpV(HOpic)?

A9: In vivo research has demonstrated that bpV(HOpic) can:

* Improve cardiac function and reduce infarct size in models of ischemia-reperfusion injury. [, ]* Influence follicle activation and oocyte maturation in animal models. [, , ]* Affect the expression of proteins involved in various signaling pathways. [, , , , , , , ]

Q10: Have any clinical trials been conducted using bpV(HOpic)?

A12: The provided research papers do not mention any clinical trials involving bpV(HOpic). While some studies have investigated its potential for treating human conditions like premature ovarian insufficiency, [, ] these remain in the preclinical stage.

Q11: What is the safety profile of bpV(HOpic)?

A13: While one study suggests that transient bpV(HOpic) treatment might be safe for activating primordial follicles in mice, [] more comprehensive research is needed to fully understand its long-term effects and potential toxicity.

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